molecular formula C12H21BrN2O B2602488 4-bromo-3-(butoxymethyl)-1-sec-butyl-1H-pyrazole CAS No. 1856054-10-8

4-bromo-3-(butoxymethyl)-1-sec-butyl-1H-pyrazole

Cat. No.: B2602488
CAS No.: 1856054-10-8
M. Wt: 289.217
InChI Key: BKVUFPSOKNUXSY-UHFFFAOYSA-N
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Description

4-bromo-3-(butoxymethyl)-1-sec-butyl-1H-pyrazole is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a bromine atom, a butoxymethyl group, and a sec-butyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(butoxymethyl)-1-sec-butyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the butoxymethyl group: This step involves the reaction of the brominated pyrazole with butoxymethyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the sec-butyl group: The final step involves the alkylation of the pyrazole ring with sec-butyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(butoxymethyl)-1-sec-butyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution reactions: Formation of substituted pyrazoles with various functional groups.

    Oxidation reactions: Formation of aldehydes or carboxylic acids.

    Reduction reactions: Formation of dihydropyrazoles.

Scientific Research Applications

4-bromo-3-(butoxymethyl)-1-sec-butyl-1H-pyrazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-(butoxymethyl)-1-sec-butyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the bromine atom and other functional groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-(butoxymethyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a sec-butyl group.

    4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a sec-butyl group.

    4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole: Similar structure but with a propyl group instead of a sec-butyl group.

Uniqueness

4-bromo-3-(butoxymethyl)-1-sec-butyl-1H-pyrazole is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity. The combination of the bromine atom, butoxymethyl group, and sec-butyl group provides a distinct set of properties that can be leveraged for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-1-butan-2-yl-3-(butoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN2O/c1-4-6-7-16-9-12-11(13)8-15(14-12)10(3)5-2/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVUFPSOKNUXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1Br)C(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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